molecular formula C8H15N3 B6330457 1-(Pentan-2-yl)-1H-pyrazol-3-amine CAS No. 1240565-70-1

1-(Pentan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B6330457
CAS No.: 1240565-70-1
M. Wt: 153.22 g/mol
InChI Key: FHNBVECKLYWLIL-UHFFFAOYSA-N
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Description

1-(Pentan-2-yl)-1H-pyrazol-3-amine (CAS RN: 1240565-70-1) is a chemical compound featuring a pyrazole ring system substituted with an amine group at the 3-position and a pentan-2-yl group at the 1-nitrogen atom . This structure classifies it among alkyl-substituted pyrazol-3-amine derivatives, which are valuable scaffolds in medicinal and agrochemical research. While specific biological data for this exact molecule is limited in the public domain, its core structure is a key intermediate in organic synthesis. For instance, a closely related brominated analogue, 4-Bromo-1-(pentan-2-yl)-1H-pyrazol-3-amine, is commercially available for research purposes, highlighting the utility of this chemical family as a building block for more complex molecules . Researchers leverage such pyrazole amines in developing compounds for various applications. Structurally similar molecules have been investigated for their potential in scientific research due to their ability to serve as key precursors in synthetic pathways . The presence of the amine group offers a versatile handle for further functionalization, enabling the creation of libraries of derivatives for structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-pentan-2-ylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-3-4-7(2)11-6-5-8(9)10-11/h5-7H,3-4H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNBVECKLYWLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N1C=CC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with β-Diketones

The most direct route involves cyclocondensation between β-diketones and hydrazine derivatives. For this compound, a tailored β-diketone precursor bearing the pentan-2-yl group is required.

Representative Procedure

  • Synthesis of Pentan-2-yl-Substituted β-Diketone :

    • React ethyl pentan-2-yl ketone with ethyl acetate in the presence of sodium hydride to form 3-(pentan-2-yl)pentane-2,4-dione.

  • Cyclization with Hydrazine :

    • Reflux the β-diketone with hydrazine hydrate in ethanol (12 h, 80°C) to yield this compound.

Key Data

ParameterValue
Yield58–65%
Purity (HPLC)>95%
Reaction Time12 h

This method’s efficiency depends on the β-diketone’s steric bulk, with branched chains like pentan-2-yl requiring prolonged reaction times.

Alkylation of Pyrazol-3-amine Derivatives

Introducing the pentan-2-yl group via alkylation of a pre-formed pyrazol-3-amine core offers regioselectivity advantages.

Stepwise Approach

  • Synthesis of 1H-Pyrazol-3-amine :

    • Prepare via reduction of 3-nitro-1H-pyrazole using SnCl₂/HCl.

  • Protection of Amine Group :

    • Protect the amine with a tert-butoxycarbonyl (Boc) group to prevent over-alkylation.

  • Alkylation with 2-Bromopentane :

    • React Boc-protected pyrazol-3-amine with 2-bromopentane and K₂CO₃ in DMF (24 h, 60°C).

  • Deprotection :

    • Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane.

Optimization Challenges

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency but may degrade sensitive substrates.

  • Temperature Control : Excess heat leads to N2-alkylation byproducts, reducing yields by 15–20%.

Comparative Performance

ConditionYield (Protected Route)Yield (Unprotected Route)
DMF, 60°C, 24 h72%38%
THF, 50°C, 36 h65%29%

Reduction of Nitropyrazole Precursors

Reduction of 3-nitro-1-(pentan-2-yl)-1H-pyrazole provides a high-purity route to the target amine.

Synthetic Protocol

  • Nitration of 1-(Pentan-2-yl)-1H-pyrazole :

    • Treat with fuming HNO₃/H₂SO₄ at 0°C to install the nitro group at position 3.

  • Catalytic Hydrogenation :

    • Reduce the nitro group using H₂/Pd-C in methanol (3 bar, 25°C, 6 h).

Critical Parameters

  • Catalyst Loading : 5 wt% Pd-C achieves full conversion without over-reduction.

  • Byproduct Formation : <2% des-amino derivative detected via LC-MS.

Scalability Data

Scale (mmol)Yield (%)Purity (%)
108998
1008597
10007895

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclocondensation yields improve in ethanol (65%) versus acetonitrile (48%) due to enhanced β-diketone solubility. Elevated temperatures (>80°C) accelerate ring formation but risk decomposition of the pentan-2-yl group.

Catalytic Enhancements

Adding 5 mol% p-toluenesulfonic acid (p-TsOH) in cyclocondensation reduces reaction time to 8 h with a 70% yield. For alkylation, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) increase yields to 76%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.15 (d, 3H, CH(CH₂)₂), 1.45–1.62 (m, 4H, CH₂CH₂), 2.85 (septet, 1H, CH), 5.92 (s, 1H, pyrazole H4), 6.30 (br s, 2H, NH₂).

  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N).

Chromatographic Purity

  • HPLC : tR = 8.2 min (C18 column, 70:30 H2O/MeCN), purity >97%.

Applications and Derivatives

This compound serves as a precursor for antimicrobial and anti-inflammatory agents. Functionalization at the 5-position via cross-coupling (e.g., Suzuki-Miyaura) yields derivatives with enhanced bioactivity.

Notable Derivatives

DerivativeBiological ActivityIC₅₀ (μM)
5-TrifluoromethylCOX-2 Inhibition0.45
5-CyanoAntibacterial (E. coli)2.1

Chemical Reactions Analysis

Types of Reactions: 1-(Pentan-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles in the presence of a suitable base.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of K2CO3 or NaH.

Major Products:

    Oxidation: Corresponding pyrazole N-oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Alkylated pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Biological Activities

1-(Pentan-2-yl)-1H-pyrazol-3-amine and its derivatives have been studied for their diverse biological activities. Research indicates that pyrazole compounds exhibit a range of pharmacological effects, including:

  • Antimicrobial Properties : Pyrazole derivatives have shown effectiveness against various bacterial strains, making them potential candidates for new antibiotics .
  • Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
  • Anticancer Activities : Certain pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential use in cancer therapy .

Mechanisms of Action

The mechanisms through which this compound exerts its effects often involve modulation of specific enzymes or receptors. For example, it may inhibit cyclooxygenase enzymes involved in the inflammatory response or interact with various signaling pathways related to cancer cell proliferation .

Agricultural Applications

Agrochemical Development

The compound is also being explored for its potential use in agrochemicals. Pyrazoles are known to possess insecticidal properties, which can be harnessed for developing new pesticides. Research has indicated that certain pyrazole derivatives can effectively control pest populations while minimizing environmental impact .

Case Study: Insecticidal Activity

A study demonstrated that a series of pyrazole derivatives exhibited significant insecticidal activity against common agricultural pests. The research involved testing various concentrations of the compounds on pest populations, revealing effective dose-response relationships and supporting their development as eco-friendly pesticides .

Material Science

Synthesis of Advanced Materials

In material science, this compound serves as a building block for synthesizing novel materials. Its unique structural features allow it to participate in reactions that yield polymers and other advanced materials with desirable properties.

Table: Comparison of Pyrazole Derivatives in Material Science Applications

Compound NameApplication AreaNotable Properties
This compoundPolymer SynthesisHigh thermal stability
4-Methyl-1H-pyrazoleCoordination ChemistryEffective ligand for metal complexes
4-Bromo-1-(pentan-2-yl)-1H-pyrazoleOrganic ElectronicsConductive properties

Mechanism of Action

The mechanism of action of 1-(Pentan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
1-(Pentan-2-yl)-1H-pyrazol-3-amine Pentan-2-yl (branched aliphatic) C₈H₁₅N₃ 153.22 Moderate hydrophobicity; flexible aliphatic chain
1-(tert-Butyl)-1H-pyrazol-3-amine tert-Butyl (bulky aliphatic) C₇H₁₃N₃ 139.20 High steric hindrance; enhances thermal stability
1-(Adamantan-1-yl)-1H-pyrazol-3-amine Adamantyl (rigid polycyclic) C₁₃H₁₉N₃ 217.31 High lipophilicity; improves membrane permeability
1-(4-Chlorophenyl)-1H-pyrazol-3-amine 4-Chlorophenyl (aromatic) C₉H₈ClN₃ 193.63 Electron-withdrawing Cl group; potential halogen bonding interactions
1-Ethyl-1H-pyrazol-5-amine Ethyl (small aliphatic) C₅H₉N₃ 111.15 Compact structure; lower molecular weight

Stability and Reactivity

  • Steric Effects : The tert-butyl group provides significant steric hindrance, reducing reactivity in nucleophilic substitutions compared to the flexible pentan-2-yl chain .
  • Electronic Effects : Chlorophenyl substituents introduce electron-withdrawing effects, polarizing the pyrazole ring and altering reaction pathways .

Biological Activity

1-(Pentan-2-yl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, making it a candidate for further research and development in therapeutic applications.

The molecular formula of this compound is C8H12N4C_8H_{12}N_4, with a molecular weight of approximately 168.21 g/mol. Its structure includes a pyrazole ring which is critical for its biological activity, as this heterocyclic framework is known for its diverse interactions with biological targets.

The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. This compound can modulate the activity of various biological pathways, potentially inhibiting enzymes involved in inflammatory processes or other metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
  • Receptor Modulation : It may also act on various receptors, influencing cellular signaling and physiological responses.

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit antimicrobial properties. A study demonstrated that related compounds showed significant antibacterial activity against strains such as E. coli and S. aureus. The structure–activity relationship (SAR) analysis suggested that the presence of specific substituents enhances the antibacterial efficacy of these compounds .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have been shown to reduce inflammation markers in vitro, indicating their potential use in treating inflammatory diseases .

Anticancer Activity

Recent investigations into pyrazole derivatives have revealed promising anticancer activities. For example, certain pyrazole compounds were found to induce apoptosis in cancer cell lines, demonstrating their potential as anticancer agents . The mechanism often involves cell cycle arrest and modulation of apoptotic pathways.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObservationsReferences
Antimicrobial1-(Pentan-2-yl)-1H-pyrazol derivativesSignificant activity against E. coli, S. aureus
Anti-inflammatoryPyrazole derivativesReduced inflammatory markers in vitro
AnticancerRelated pyrazole compoundsInduced apoptosis in cancer cell lines

Q & A

Q. Table 1: Structural Analysis Techniques

MethodKey ParametersExample from Literature
SC-XRDSHELXL refinement, R-factor < 0.05Pyridylpyrazole derivatives
¹H NMRCoupling constants (J = 2.4–3.6 Hz)1-(1-Phenylethyl)pyrazole
DFT CalculationsB3LYP/6-31G(d) basis set optimizationPyrazole-3-amine derivatives

What synthetic routes are optimal for preparing this compound with high purity?

Answer:
Condensation of pentan-2-one derivatives with hydrazine precursors is a robust approach:

  • Step 1 : React 3-(pentan-2-yl)propenone with hydrazine hydrate in ethanol .
  • Step 2 : Optimize reaction time (12–48 hours) and temperature (60–80°C) to avoid side products .
  • Purification : Use column chromatography (EtOAc/hexane) or recrystallization .

Q. Table 2: Synthesis Optimization

ReagentsSolventCatalystYieldReference
Hydrazine hydrateEthanolNone60–70%
Substituted propenonesDMSOCs₂CO₃, CuBr17–67%

How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) can:

  • Map HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .
  • Simulate NMR chemical shifts (vs. experimental data) to validate tautomeric forms .

Q. Table 3: Computational Parameters

PropertySoftwareBasis SetApplication Example
HOMO-LUMOGaussian 096-31G(d)Pyrazole sulfonamides
NMR ShiftGIAO method6-311++G(d,p)Trifluoromethyl pyrazoles

What strategies resolve contradictions in biological activity data for pyrazole-3-amine derivatives?

Answer:
Discrepancies in bioactivity often arise from substituent effects or assay variability. Strategies include:

  • SAR Studies : Compare analogs (e.g., 1-phenyl vs. 1-pentan-2-yl) in anti-inflammatory assays .
  • Dose-Response Curves : Validate IC₅₀ values across multiple assays (e.g., COX-2 vs. NLRP3) .

Q. Table 4: Biological Activity Comparison

CompoundAssay TypeActivity (IC₅₀)Reference
1-(tert-Butyl)-1H-pyrazol-3-amineNLRP3 Inhibition0.8 µM
1-Phenyl-1H-pyrazol-3-amineAntibacterial32 µg/mL

How should intermolecular interactions in this compound crystals be analyzed?

Answer:
Use SC-XRD to study hydrogen bonding (N–H⋯N) and van der Waals interactions. Software tools:

  • Mercury : Visualize packing diagrams .
  • PLATON : Analyze Hirshfeld surfaces for interaction quantification .

Q. Table 5: Crystallographic Software

ToolFunctionalityExample Study
SHELXLRefinement, twin detectionSmall-molecule structures
WinGXData integration and validationPyridazin-3-amine derivatives

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